molecular formula C19H21ClN2O5S B7693434 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B7693434
M. Wt: 424.9 g/mol
InChI Key: VODKJOHKFCSCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide, also known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of selective tachykinin NK1 receptor antagonists and has shown promising results in preclinical studies.

Mechanism of Action

4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide is a selective antagonist of the tachykinin NK1 receptor, which is involved in the regulation of pain, inflammation, and stress responses. By blocking the NK1 receptor, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide can reduce the release of neurotransmitters such as substance P and neurokinin A, which are involved in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. It can reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, and can inhibit the activation of immune cells such as macrophages and T cells. Additionally, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide can reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which provides a strong foundation for further research. However, there are also limitations to using 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide in lab experiments. It has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, it is important to consider the potential off-target effects of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide when interpreting experimental results.

Future Directions

There are several future directions for research on 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide. One potential application is in the treatment of chronic pain, as the NK1 receptor has been implicated in the development and maintenance of chronic pain states. Additionally, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide may have potential therapeutic applications in other diseases such as asthma, psoriasis, and multiple sclerosis. Further research is needed to fully understand the potential of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide in these and other diseases.

Synthesis Methods

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide involves a multi-step process that includes the reaction of 4-bromo-N,N-dimethylaniline with sodium hydride, followed by the reaction with 1-azepanone and then the reaction with ethyl chloroformate. The resulting compound is then treated with sodium sulfite to obtain the final product, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide.

Scientific Research Applications

4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of migraine, anxiety, depression, and inflammatory bowel disease.

properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-15-6-4-14(5-7-15)21-28(24,25)16-8-9-18(17(20)12-16)27-13-19(23)22-10-2-3-11-22/h4-9,12,21H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKJOHKFCSCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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